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Compound Name: 3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346 Get Quote

I. Introduction: The Strategic Importance of
Iodinated Pyrazoles in Agrochemical Innovation
The pyrazole scaffold is a cornerstone in modern agrochemical design, with numerous

commercial products across fungicides, insecticides, and herbicides built upon this versatile

heterocycle.[1] The introduction of halogen substituents, particularly iodine, onto the pyrazole

ring significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves

as a highly effective reactive handle for a variety of cross-coupling reactions, enabling the

construction of complex molecular architectures with enhanced biological activity.[2]

3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3) is a key building block in this context.

Its di-iodinated structure at the C3 and C4 positions offers dual sites for functionalization,

allowing for the regioselective introduction of diverse pharmacophores. This strategic

positioning of iodine atoms, which are excellent leaving groups, facilitates participation in

palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira

couplings.[2][3][4] This capability is paramount in the modular synthesis of novel agrochemical

candidates.

These application notes provide a comprehensive guide to the synthesis, characterization, and

potential applications of 3,4-diiodo-5-methyl-1H-pyrazole as a pivotal intermediate in the

discovery and development of next-generation agrochemicals. The protocols outlined herein

are designed to be robust and reproducible, providing researchers with the necessary tools to

leverage this versatile molecule in their synthetic campaigns.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2547346?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080966/
https://www.smolecule.com/products/s2835772
https://www.benchchem.com/product/b2547346?utm_src=pdf-body
https://www.smolecule.com/products/s2835772
https://www.researchgate.net/publication/297291324_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions
https://www.arkat-usa.org/get-file/51578/
https://www.benchchem.com/product/b2547346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2547346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


II. Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physicochemical properties of 3,4-diiodo-5-methyl-1H-
pyrazole is essential for its effective use in synthesis.

Property Value Source

CAS Number 6715-87-3 [5]

Molecular Formula C₄H₄I₂N₂ [5]

Molecular Weight 333.90 g/mol [5]

Melting Point 178-181 °C [5]

Boiling Point (Predicted) 374.8 ± 42.0 °C [5]

Density (Predicted) 2.750 ± 0.06 g/cm³ [5]

pKa (Predicted) 10.75 ± 0.50 [5]

Storage
Under inert gas (Nitrogen or

Argon) at 2–8 °C
[5]

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton (which

may be broad and exchangeable with D₂O), and a singlet for the methyl protons at the C5

position. The precise chemical shift of the N-H proton can vary depending on the solvent and

concentration.

¹³C NMR: The carbon spectrum provides key information about the pyrazole core. The

carbon atoms attached to iodine (C3 and C4) will exhibit characteristic upfield shifts due to

the heavy atom effect.[2] The methyl carbon at C5 will resonate in the typical aliphatic region.

IR Spectroscopy: The infrared spectrum will show characteristic bands for N-H stretching, C-

H stretching of the methyl group, and C=C and C=N stretching vibrations within the pyrazole

ring.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2547346?utm_src=pdf-body
https://www.benchchem.com/product/b2547346?utm_src=pdf-body
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://chemdad.com/index.php?c=article&id=9007
https://www.smolecule.com/products/s2835772
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2547346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+)

corresponding to the molecular weight of the compound. The isotopic pattern will be

characteristic of a molecule containing two iodine atoms.

III. Synthesis Protocol: Electrophilic Iodination of 5-
Methyl-1H-pyrazole
The synthesis of 3,4-diiodo-5-methyl-1H-pyrazole can be achieved through the direct

electrophilic iodination of the readily available starting material, 5-methyl-1H-pyrazole. This

method is advantageous due to its straightforward nature and the use of common laboratory

reagents.

Reaction Scheme:

Synthesis of 3,4-Diiodo-5-methyl-1H-pyrazole

5-Methyl-1H-pyrazole

+ 2 eq. N-Iodosuccinimide (NIS)
Acetonitrile (CH3CN)

Reflux, 1-2 h

3,4-Diiodo-5-methyl-1H-pyrazole

Electrophilic Iodination

Click to download full resolution via product page

A straightforward electrophilic iodination pathway.

Materials:

5-Methyl-1H-pyrazole

N-Iodosuccinimide (NIS)

Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Hexanes

Ethyl acetate

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Melting point apparatus

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

Reaction Setup: To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile in a

round-bottom flask, add N-iodosuccinimide (2.2 eq.).
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Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for

1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room

temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated

aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous

sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford 3,4-diiodo-5-methyl-1H-pyrazole as a solid.

Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, IR,

and mass spectrometry to confirm its identity and purity.

IV. Application in Agrochemical Synthesis: A
Gateway to Novel Active Ingredients
The true value of 3,4-diiodo-5-methyl-1H-pyrazole lies in its potential as a versatile

intermediate for the synthesis of a wide array of agrochemical candidates. The two iodine

substituents can be sequentially or simultaneously replaced through various cross-coupling

reactions, allowing for the construction of highly functionalized pyrazole derivatives.

Workflow for Agrochemical Candidate Synthesis:
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Synthetic Utility in Agrochemical Development

Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination

3,4-Diiodo-5-methyl-1H-pyrazole

Arylated/Heteroarylated
Pyrazole Derivatives

Pd Catalyst, Base

Alkynylated
Pyrazole Derivatives

Pd/Cu Catalysts, Base

Aminated
Pyrazole Derivatives

Pd Catalyst, Base

Reaction with Aryl/Heteroaryl
Boronic Acids/Esters

Biological Screening
(Fungicidal, Insecticidal, Herbicidal)

Reaction with Terminal Alkynes Reaction with Amines

Click to download full resolution via product page

Diverse synthetic pathways from the title compound.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general procedure for the mono-arylation of 3,4-diiodo-5-methyl-1H-
pyrazole. The regioselectivity of the reaction can often be controlled by tuning the reaction

conditions.

Materials:

3,4-Diiodo-5-methyl-1H-pyrazole

Aryl or heteroaryl boronic acid or ester (1.1 eq.)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)
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Solvent (e.g., 1,4-dioxane, toluene, DMF)

Water (if using an inorganic base)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup: To a Schlenk flask or sealed tube, add 3,4-diiodo-5-methyl-1H-pyrazole
(1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.1 eq.), the palladium catalyst (2-5 mol%),

and the base (2.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times.

Solvent Addition: Add the degassed solvent (and water if applicable) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir

for the required time (monitor by TLC or LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute

with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate,

and purify the residue by column chromatography to obtain the desired arylated pyrazole

derivative.

Causality Behind Experimental Choices:

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated

temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high

catalytic activity.

Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst.

Degassing the solvents prior to use is a standard practice in cross-coupling reactions.

Choice of Base and Solvent: The choice of base and solvent system is critical for the

efficiency of the transmetalation and reductive elimination steps in the catalytic cycle and can

influence the reaction rate and yield.
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V. Conclusion and Future Outlook
3,4-Diiodo-5-methyl-1H-pyrazole is a highly valuable and versatile building block for the

synthesis of novel agrochemicals. Its di-iodinated nature provides a platform for the

introduction of diverse functionalities through robust and well-established cross-coupling

methodologies. The protocols detailed in these application notes offer a solid foundation for

researchers to explore the synthetic potential of this intermediate. Future research in this area

will likely focus on the development of more selective and efficient methods for the sequential

functionalization of the two iodine atoms, further expanding the chemical space accessible from

this precursor and accelerating the discovery of new, effective, and sustainable crop protection

solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-
1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]

2. Buy 3,4-Diiodo-5-methyl-1h-pyrazole | 6715-87-3 [smolecule.com]

3. researchgate.net [researchgate.net]

4. arkat-usa.org [arkat-usa.org]

5. 3,4-Diiodo-5-methyl-1H-pyrazole One Chongqing Chemdad Co. ，Ltd [chemdad.com]

To cite this document: BenchChem. [Application Notes & Protocols: 3,4-Diiodo-5-methyl-1H-
pyrazole in Agrochemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2547346#application-of-3-4-diiodo-5-methyl-1h-
pyrazole-in-agrochemical-synthesis]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2547346?utm_src=pdf-body
https://www.benchchem.com/product/b2547346?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080966/
https://www.smolecule.com/products/s2835772
https://www.researchgate.net/publication/297291324_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions
https://www.arkat-usa.org/get-file/51578/
https://chemdad.com/index.php?c=article&id=9007
https://www.benchchem.com/product/b2547346#application-of-3-4-diiodo-5-methyl-1h-pyrazole-in-agrochemical-synthesis
https://www.benchchem.com/product/b2547346#application-of-3-4-diiodo-5-methyl-1h-pyrazole-in-agrochemical-synthesis
https://www.benchchem.com/product/b2547346#application-of-3-4-diiodo-5-methyl-1h-pyrazole-in-agrochemical-synthesis
https://www.benchchem.com/product/b2547346#application-of-3-4-diiodo-5-methyl-1h-pyrazole-in-agrochemical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2547346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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